molecular formula C7H8BrNO2 B1282763 3-Bromo-2,4-dimethoxypyridine CAS No. 96246-00-3

3-Bromo-2,4-dimethoxypyridine

Cat. No. B1282763
CAS RN: 96246-00-3
M. Wt: 218.05 g/mol
InChI Key: MQPDFYKTAZWYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-dimethoxypyridine is a halogenated pyridine derivative that has been utilized as a precursor or intermediate in the synthesis of various polyheterocyclic compounds and has potential applications in pharmaceuticals and materials science. The presence of bromine and methoxy groups on the pyridine ring makes it a versatile compound for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives, such as 3-bromo-2,4-dimethoxypyridine, often involves halogenation and substitution reactions. For instance, regioselective ortho-lithiation of halopyridines followed by electrophilic substitution has been studied, leading to the synthesis of compounds with similar substitution patterns . Additionally, bromination of dimethoxypyridine at low temperatures can yield brominated pyridine derivatives .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms and substituents like methoxy groups, which can influence the geometry and electronic properties of the molecule. The crystal and molecular structure of related compounds has been investigated using single-crystal X-ray diffraction, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the solid state .

Chemical Reactions Analysis

Halogenated pyridines, such as 3-bromo-2,4-dimethoxypyridine, can undergo various chemical reactions, including coupling reactions, to form complex heterocyclic structures. For example, the reaction of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents led to the formation of new polyheterocyclic ring systems . These reactions often involve nucleophilic substitution, electrophilic substitution, and the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2,4-dimethoxypyridine are influenced by its molecular structure. The presence of bromine and methoxy groups can affect the compound's boiling point, melting point, solubility, and reactivity. The crystal structure analysis of related brominated compounds has shown the existence of non-classical hydrogen bonds and π-π interactions, which can impact the compound's stability and reactivity . Additionally, the spectroscopic evidence of hydrogen bonding in structurally similar compounds provides insights into the strong asymmetric hydrogen bonding that can occur in such molecules .

Scientific Research Applications

Synthesis of Complex Compounds

3-Bromo-2,4-dimethoxypyridine serves as a key intermediate in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, a process involving electrophilic substitution and oxidation reactions (Chen Yu-yan, 2004).

Bromination Studies

In bromination studies, 3-Bromo-2,4-dimethoxypyridine plays a significant role. The bromination of 2,4-dihydroxypyridine and its ethyl derivatives, leading to derivatives where bromine enters the 3-position, has been explored, providing insights into the bromination process and tautomeric structures (C. R. Kolder & H. J. Hertog, 2010).

Antioxidant Properties

This compound is also involved in studies related to antioxidants. For example, a series of 6-substituted-2,4-dimethyl-3-pyridinols with notable antioxidant properties were synthesized, where 3-bromo-2,4-dimethoxypyridine was used as a precursor (M. Wijtmans et al., 2004).

Nitration Studies

In nitration studies, 3-Bromo-2,4-dimethoxypyridine-N-oxide was used to investigate the nitration process, where different nitro derivatives were isolated, contributing to the understanding of the directive influence of N-oxide groups (H. J. Hertog, M. V. Ammers, & S. Schukking, 2010).

Synthesis of Polyhalogenated Compounds

Polyhalogenated compounds, including oligo(N-phenyl-m-aniline)s, were synthesized using 3-Bromo-2,4-dimethoxypyridine. The synthesis demonstrated the compound's utility in producing high-spin cationic states and complex molecular structures (A. Ito et al., 2002).

Ortho-Lithiation Studies

The compound was also central in ortho-lithiation studies. Specifically, 3-bromo-2,6-dimethoxy-4-diphenyiphosphinopridine was synthesized using 3-Bromo-2,4-dimethoxypyridine, showcasing its application in regioselective ortho-lithiation processes (Yuyin Chen et al., 2004).

Hydrogen Bonding and Electrostatic Interactions

Studies on 3-(2-bromo-pyridinium)-propionic acid revealed insights into hydrogen bonding and electrostatic interactions within molecular structures, highlighting the significance of 3-Bromo-2,4-dimethoxypyridine in such research (Z. Dega-Szafran, A. Katrusiak, & M. Szafran, 2001).

Safety And Hazards

The safety information for 3-Bromo-2,4-dimethoxypyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

3-bromo-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPDFYKTAZWYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541826
Record name 3-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethoxypyridine

CAS RN

96246-00-3
Record name 3-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,4-dimethoxypyridine
Reactant of Route 2
3-Bromo-2,4-dimethoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,4-dimethoxypyridine
Reactant of Route 4
3-Bromo-2,4-dimethoxypyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,4-dimethoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,4-dimethoxypyridine

Citations

For This Compound
2
Citations
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1956 - Wiley Online Library
Tautomerism of hydroxypyridines (I): The structure of 2,4â•’dihydroxypyridine Page 1 75 (1956) RECUEIL 257 547.823 : 541.623 TAUTOMERISM OF HYDROXYPYRIDINES (I) The …
Number of citations: 34 onlinelibrary.wiley.com
KJ Gibson, M D'Alarcao… - The Journal of Organic …, 1985 - ACS Publications
8 9 (a) 1 equiv NaOMe/MeOH;(b) Me3SlC= CH,(Ph3P) 2-PdCl2, Cut, Et3N, DMF;(c) 0.5 N NaOH/MeOH;(d) CpCo (CO) 2, bis (trimethylsilyl) acetylene;(e) CF3S03H/cyclohexane. 3, 4-…
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.